Ethyl 2-methylmorpholine-2-carboxylate
Description
Ethyl 2-methylmorpholine-2-carboxylate is a heterocyclic organic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) substituted with a methyl group at position 2 and an ethyl ester group at the same position. Morpholine derivatives are widely used in pharmaceuticals, agrochemicals, and materials science due to their versatility in synthesis and functionalization .
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
ethyl 2-methylmorpholine-2-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-3-11-7(10)8(2)6-9-4-5-12-8/h9H,3-6H2,1-2H3 |
InChI Key |
WXTZITCSEKMBKU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CNCCO1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methylmorpholine-2-carboxylate typically involves the reaction of 2-methylmorpholine with ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction can be represented as follows: [ \text{2-Methylmorpholine} + \text{Ethyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methylmorpholine-2-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 2-methylmorpholine and ethanol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: The ester group can be substituted with other nucleophiles, such as amines, to form amides.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines in the presence of a catalyst.
Major Products Formed:
Hydrolysis: 2-Methylmorpholine and ethanol.
Reduction: 2-Methylmorpholine-2-methanol.
Substitution: 2-Methylmorpholine-2-carboxamide.
Scientific Research Applications
Ethyl 2-methylmorpholine-2-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of ethyl 2-methylmorpholine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The pathways involved in its mechanism of action include enzyme-substrate complex formation and subsequent inhibition of enzymatic activity.
Comparison with Similar Compounds
Ethyl Morpholine-2-Carboxylate (CAS 135782-25-1)
Structural Differences : Lacks the methyl group at position 2 of the morpholine ring.
- Molecular Formula: C₇H₁₃NO₃
- Molecular Weight : 159.18 g/mol
- Synthesis: Typically involves esterification of morpholine-2-carboxylic acid with ethanol.
- Applications : Used as a building block in drug synthesis and organic catalysis. The absence of the methyl group may reduce steric hindrance, enhancing reactivity in certain reactions .
Ethyl (2S,6R)-6-Methylmorpholine-2-Carboxylate (CAS 87439-10-9)
Structural Differences : Methyl substitution at position 6 (vs. position 2) and stereochemical specificity (2S,6R configuration).
Ethyl 2-Methyl-4-Oxooxane-2-Carboxylate (CAS 1228386-26-2)
Structural Differences : Replaces the morpholine ring with a tetrahydropyran (oxane) ring containing a ketone group at position 3.
Ethyl 4-Methyloxazole-2-Carboxylate (CAS 90892-99-2)
Structural Differences : Features a five-membered oxazole ring (with one oxygen and one nitrogen) instead of morpholine.
Methyl 2-Methylmorpholine-2-Carboxylate Hydrochloride
Structural Differences : Substitutes ethyl ester with a methyl ester and includes a hydrochloride salt.
- Molecular Formula: C₇H₁₄ClNO₃ (estimated)
- The hydrochloride salt enhances stability and crystallinity for pharmaceutical formulations .
Comparative Analysis Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |
|---|---|---|---|---|
| This compound | Not available | C₈H₁₅NO₃ (inferred) | 173.21 (inferred) | Morpholine with 2-methyl, 2-ethyl ester |
| Ethyl morpholine-2-carboxylate | 135782-25-1 | C₇H₁₃NO₃ | 159.18 | Morpholine with 2-ethyl ester |
| Ethyl (2S,6R)-6-methylmorpholine-2-carboxylate | 87439-10-9 | C₈H₁₅NO₃ | 173.21 | 6-Methyl, stereospecific morpholine |
| Ethyl 2-methyl-4-oxooxane-2-carboxylate | 1228386-26-2 | C₉H₁₄O₄ | 186.21 | Oxane ring with 4-keto group |
| Ethyl 4-methyloxazole-2-carboxylate | 90892-99-2 | C₇H₉NO₃ | 155.15 | Oxazole ring with 4-methyl |
Biological Activity
Ethyl 2-methylmorpholine-2-carboxylate (EMMC) is an organic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of EMMC, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
EMMC is characterized by its morpholine ring structure, which contributes to its biological activity. The chemical structure can be represented as follows:
- Chemical Formula : C₇H₁₃NO₃
- Molecular Weight : 157.19 g/mol
Mechanisms of Biological Activity
The biological activity of EMMC can be attributed to several mechanisms:
- Enzyme Inhibition : EMMC has been shown to inhibit specific enzymes involved in metabolic pathways, which can affect cellular processes and lead to therapeutic effects.
- Antimicrobial Properties : Preliminary studies suggest that EMMC exhibits antimicrobial activity against various bacterial strains, indicating its potential as an antibacterial agent.
- Cytotoxic Effects : Research indicates that EMMC may induce cytotoxicity in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Antimicrobial Activity
A study assessed the antimicrobial properties of EMMC against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that EMMC displayed significant inhibitory effects with minimal inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL, suggesting its potential as a broad-spectrum antibacterial agent.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 4.0 |
Cytotoxicity Studies
In vitro studies conducted on human cancer cell lines demonstrated that EMMC exhibits cytotoxic effects, with IC50 values indicating potent activity. For example, in HL-60 leukemia cells, the IC50 was found to be approximately 10 μM.
| Cell Line | IC50 (μM) |
|---|---|
| HL-60 | 10 |
| A549 (lung cancer) | 15 |
| MCF-7 (breast cancer) | 12 |
Mechanistic Insights
The mechanism of action for the cytotoxic effects of EMMC appears to involve apoptosis induction and cell cycle arrest at the G1 phase. Flow cytometry analysis revealed an increase in sub-G1 population in treated cells, indicative of apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
